molecular formula C48H54N6O4 B2840148 AD-mix-beta CAS No. 1217464-63-5; 140853-10-7; 148618-32-0

AD-mix-beta

Cat. No.: B2840148
CAS No.: 1217464-63-5; 140853-10-7; 148618-32-0
M. Wt: 778.998
InChI Key: YUCBLVFHJWOYDN-SOBQURILSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

AD-mix-beta is synthesized through a series of chemical reactions involving cinchona alkaloids. The synthesis typically involves the reaction of hydroquinidine with phthalazine derivatives under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, advanced catalytic systems, and efficient purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

AD-mix-beta undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include osmium tetroxide, potassium osmate, and other oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Sharpless asymmetric dihydroxylation, the major product is a diol with high enantiomeric purity .

Scientific Research Applications

AD-mix-beta has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AD-mix-beta involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of specific substrates and the stabilization of transition states, leading to the formation of enantiomerically pure products .

Comparison with Similar Compounds

AD-mix-beta is unique compared to other similar compounds due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and enantioselective properties.

Properties

IUPAC Name

4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-SOBQURILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148618-32-0
Record name AD-mix Ã?
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